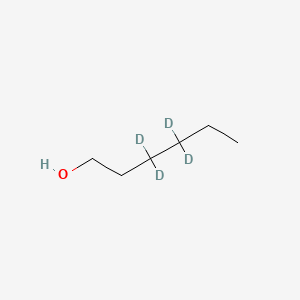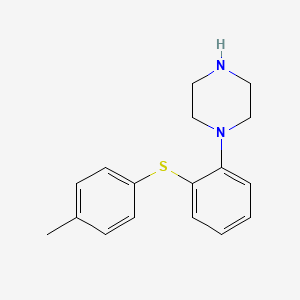
1-(2-(p-Tolylthio)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(p-Tolylthio)phenyl)piperazine is an organic compound with the molecular formula C17H20N2S. It features a piperazine ring substituted with a phenyl group and a p-tolylthio group.
Vorbereitungsmethoden
The synthesis of 1-(2-(p-Tolylthio)phenyl)piperazine can be achieved through several routes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Palladium-catalyzed cyclization: A palladium-catalyzed cyclization reaction can be used to synthesize arylpiperazines under aerobic conditions.
Visible-light-promoted decarboxylative annulation: This method involves the reaction of a glycine-based diamine with various aldehydes under visible light to form the piperazine ring.
Analyse Chemischer Reaktionen
1-(2-(p-Tolylthio)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2-(p-Tolylthio)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of piperazine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-(2-(p-Tolylthio)phenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2-(p-Tolylthio)phenyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound features a phenyl group bound to a piperazine ring and is used in various pharmaceutical applications.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of psychoactive drugs.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazine derivatives for its stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N2S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[2-(4-methylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C17H20N2S/c1-14-6-8-15(9-7-14)20-17-5-3-2-4-16(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3 |
InChI-Schlüssel |
HAMAPMMCMQNNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
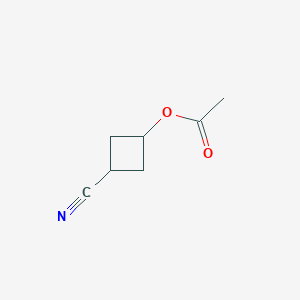
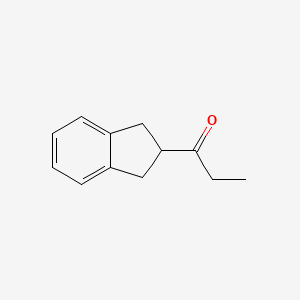

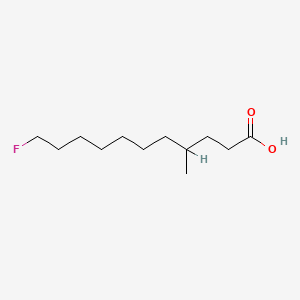
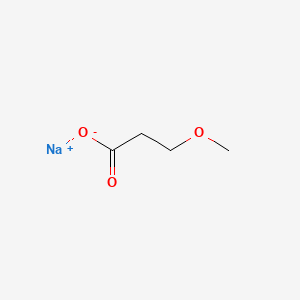
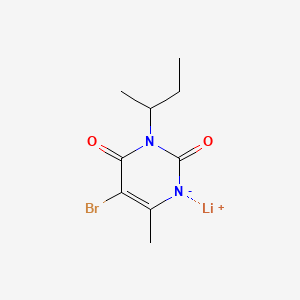
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
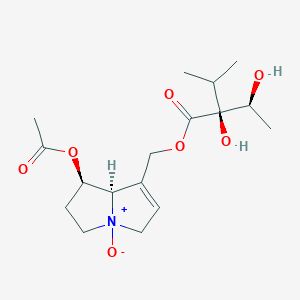

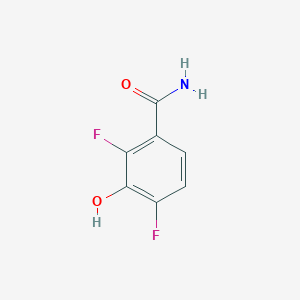
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
